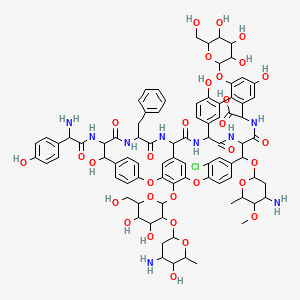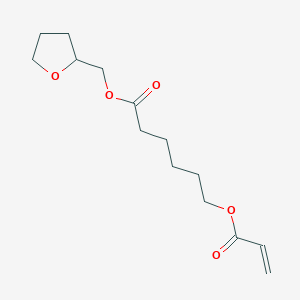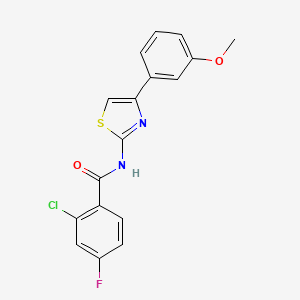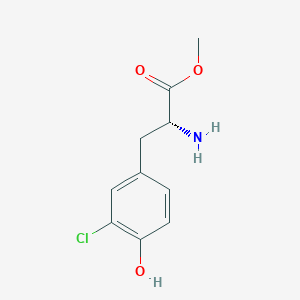
3-Chloro-D-tyrosine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-D-tyrosine methyl ester: is a derivative of the amino acid tyrosine, where the hydroxyl group on the aromatic ring is replaced by a chlorine atom, and the carboxyl group is esterified with methanol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-D-tyrosine methyl ester typically involves the chlorination of D-tyrosine followed by esterification. One common method includes the use of thionyl chloride (SOCl₂) for chlorination, followed by reaction with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production methods for amino acid methyl esters often involve the use of methanol and trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
化学反应分析
Types of Reactions: 3-Chloro-D-tyrosine methyl ester can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Amino or thiol-substituted tyrosine derivatives.
科学研究应用
Chemistry: 3-Chloro-D-tyrosine methyl ester is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated amino acids on protein structure and function.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules .
作用机制
The mechanism of action of 3-Chloro-D-tyrosine methyl ester involves its incorporation into proteins in place of tyrosine. This can affect protein folding, stability, and function due to the presence of the chlorine atom, which can alter hydrogen bonding and hydrophobic interactions .
相似化合物的比较
3-Bromo-D-tyrosine methyl ester: Similar structure but with a bromine atom instead of chlorine.
3-Iodo-D-tyrosine methyl ester: Similar structure but with an iodine atom instead of chlorine.
L-tyrosine methyl ester: The non-halogenated version of the compound.
Uniqueness: 3-Chloro-D-tyrosine methyl ester is unique due to the presence of the chlorine atom, which can confer different reactivity and biological properties compared to its brominated or iodinated counterparts .
属性
CAS 编号 |
690954-95-1 |
|---|---|
分子式 |
C10H12ClNO3 |
分子量 |
229.66 g/mol |
IUPAC 名称 |
methyl (2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1 |
InChI 键 |
KWTIOVPQMRSIJF-MRVPVSSYSA-N |
手性 SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)Cl)N |
规范 SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



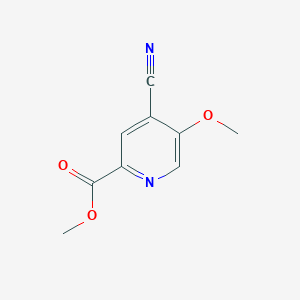
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
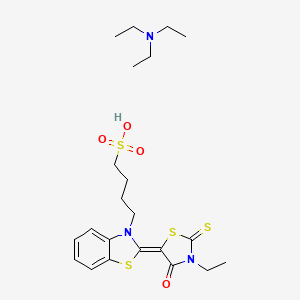
![2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135399.png)
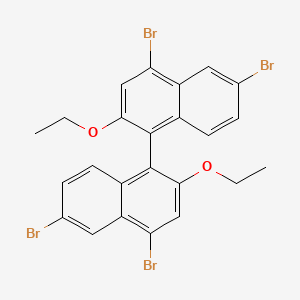
![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)
![2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14135423.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)

